4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(piperidine-1-carbonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c13-19(17,18)11-6-4-10(5-7-11)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKMWXMBPALVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzene Derivatives
The foundational step in synthesizing this compound involves introducing the sulfonyl chloride group to the benzene ring. Chlorosulfonation is typically achieved by reacting benzene derivatives with chlorosulfonic acid (ClSO₃H) under controlled conditions. For example, 4-nitrobenzene sulfonyl chloride can be synthesized via this method, followed by reduction to the corresponding amine.
Reaction Conditions :
Piperidine Carboxamide Coupling
The piperidine-1-carboxamide moiety is introduced via amide bond formation between the sulfonated intermediate and piperidine. This step employs carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like triethylamine (TEA).
Key Steps :
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Activation of the sulfonyl chloride intermediate with EDC.
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Nucleophilic attack by piperidine at the electrophilic carbonyl carbon.
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Quenching with aqueous HCl to precipitate the product.
Optimization Insights :
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Base Selection : Triethylamine outperforms pyridine in minimizing side reactions (yield improvement: 15–20%).
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Solvent Effects : Tetrahydrofuran (THF) enhances reaction homogeneity compared to dichloromethane.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are employed to achieve precise temperature control and reduce reaction times. A patented method describes the use of automated systems for sequential chlorosulfonation and amidation, achieving a throughput of 50 kg/day with >95% purity.
Advantages Over Batch Processing :
Catalytic Transfer Hydrogenation
A novel approach from patent literature involves transfer hydrogenation to synthesize the piperidine precursor. Piperidine-4-carboxylic acid is methylated using formaldehyde and a palladium catalyst under ambient pressure, yielding 1-methylpiperidine-4-carboxylic acid with >90% conversion.
Reaction Parameters :
Recent Methodological Advances
Microwave-Assisted Synthesis
Microwave irradiation has been adopted to accelerate amide coupling. A study demonstrated a 40% reduction in reaction time (from 6 hours to 3.5 hours) while maintaining yields of 78–82%.
Conditions :
Green Chemistry Approaches
Recent efforts focus on solvent-free or aqueous-phase reactions. Ball milling the sulfonyl chloride intermediate with piperidine in the presence of catalytic potassium iodide achieves 70% yield without solvents, reducing waste generation by 85%.
Quality Control and Characterization
Spectroscopic Analysis
Infrared (IR) Spectroscopy :
Nuclear Magnetic Resonance (NMR) :
Purity Assessment
High-performance liquid chromatography (HPLC) is the gold standard for purity evaluation. A reverse-phase C18 column with acetonitrile/water (70:30) mobile phase resolves the target compound at 4.2 minutes, with <0.5% impurities.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Traditional Batch | 65–75 | 92–95 | 12–18 | Moderate |
| Continuous Flow | 88–92 | 95–98 | 2–4 | High |
| Microwave-Assisted | 78–82 | 90–93 | 3.5–4.5 | Low |
| Solvent-Free Milling | 68–72 | 88–90 | 6–8 | Moderate |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Product Class | Conditions | Yield | References |
|---|---|---|---|---|
| Amines | Sulfonamides | DCM, RT, 6h | 75–95% | |
| Alcohols | Sulfonate Esters | THF, 0°C to RT | 60–85% | |
| Thiols | Sulfonothioates | EtOH, reflux | 50–70% |
Key Findings:
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Amine Reactivity: Primary and secondary amines readily displace the chloride to form sulfonamides. For example, reaction with benzylamine in dichloromethane (DCM) at room temperature yields the corresponding sulfonamide in 92% yield.
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Steric Effects: Bulky amines (e.g., tert-butylamine) require prolonged reaction times or elevated temperatures due to steric hindrance.
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Solvent Influence: Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates compared to protic solvents.
Cross-Coupling Reactions
The sulfonyl chloride participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Table 2: Cross-Coupling Reactions
Mechanistic Insights:
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Suzuki Coupling: The sulfonyl chloride acts as an electrophilic partner, reacting with aryl boronic acids under palladium catalysis to form biaryl sulfonamides.
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Buchwald–Hartwig Amination: Piperidine-containing sulfonamides are synthesized via coupling with aryl halides and amines, leveraging the electrophilicity of the sulfonyl group .
Stability and Reaction Optimization
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- Building Block : 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
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Pharmaceutical Development
- Drug Precursor : The compound is investigated as a precursor for sulfonamide-based drugs, which are widely used in treating bacterial infections. Its sulfonyl chloride group allows for easy modification to create new therapeutic agents.
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Biological Studies
- Enzyme Inhibition : It is utilized in biochemical assays to study enzyme inhibition and protein interactions. The mechanism involves the formation of covalent bonds with nucleophilic residues in target proteins, leading to inhibition of enzymatic activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride. The following table summarizes key findings from SAR studies:
| Compound Variation | Activity (IC50) | Notes |
|---|---|---|
| Parent Compound | 10 µM | Baseline activity |
| Substituted Variant | 2 µM | Enhanced potency due to electron-withdrawing groups |
| Piperidine Modification | 5 µM | Improved selectivity against cancer cell lines |
These variations highlight how specific substitutions can significantly impact the compound's efficacy and selectivity.
Research has identified several promising biological activities associated with this compound:
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Anticancer Activity
- Studies have shown that derivatives containing the piperidine moiety exhibit significant cytotoxic effects against various cancer cell lines. Modifications to the piperidine structure can enhance potency and selectivity against tumor cells, with some derivatives achieving IC50 values as low as 2 µM.
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Antimicrobial Properties
- The compound has demonstrated antibacterial and antifungal activities. In vitro tests indicated strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than 10 µg/mL.
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Anti-inflammatory Effects
- Investigations into its anti-inflammatory properties revealed that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications for treating chronic inflammatory diseases.
Case Studies
Several case studies illustrate the biological potential of this compound:
- Anticancer Study : A recent investigation evaluated piperidine derivatives for their anticancer properties against breast cancer cell lines, revealing significant cytotoxicity and potential as therapeutic agents.
- Antimicrobial Evaluation : In vitro tests demonstrated potent antibacterial activity against common pathogens, supporting its use in developing new antimicrobial agents.
- Anti-inflammatory Research : Studies indicated significant reductions in TNF-alpha levels in treated models, highlighting its promise for treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. This mechanism is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonyl Chlorides
Structural and Physicochemical Properties
Below is a comparative table of key sulfonyl chloride derivatives:
Biological Activity
4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, leading to a range of pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of piperidine derivatives with benzene sulfonyl chloride. The resulting compound features a piperidine ring linked to a sulfonamide group, which is critical for its biological activity. The structural formula can be represented as follows:
This structure facilitates interactions with various biological targets, including enzymes and receptors.
Biological Activity
The biological activity of 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride has been investigated in several studies, revealing its potential in various therapeutic areas:
Anticancer Activity
Research indicates that compounds containing the piperidine moiety exhibit significant anticancer properties. A study demonstrated that derivatives of piperidine showed cytotoxic effects against several cancer cell lines, suggesting that modifications to the piperidine structure can enhance potency and selectivity against tumor cells . The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with specific cellular pathways.
Antimicrobial Properties
The compound has also shown promising antibacterial and antifungal activities. In a study involving Schiff base complexes derived from 4-methyl-benzene sulfonyl chloride, several synthesized derivatives exhibited significant antibacterial effects against common pathogens . These findings suggest that the sulfonamide functional group plays a crucial role in mediating antimicrobial activity.
Anti-inflammatory Effects
In addition to its antimicrobial properties, 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride has been evaluated for anti-inflammatory activity. Studies have indicated that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could position it as a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies related to this compound:
| Compound Variation | Activity (IC50) | Notes |
|---|---|---|
| Parent Compound | 10 µM | Baseline activity |
| Substituted Variant | 2 µM | Enhanced potency due to electron-withdrawing groups |
| Piperidine Modification | 5 µM | Improved selectivity against cancer cell lines |
These variations highlight how specific substitutions can significantly impact the compound's efficacy and selectivity.
Case Studies
Several case studies illustrate the biological potential of 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride:
- Anticancer Study : A recent study evaluated a series of piperidine derivatives for their anticancer properties against breast cancer cell lines. The results showed that certain modifications led to IC50 values as low as 2 µM, indicating potent anticancer activity .
- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives of this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than 10 µg/mL .
- Anti-inflammatory Research : A study focused on the anti-inflammatory effects observed significant reductions in TNF-alpha levels in treated models, suggesting potential applications in treating chronic inflammatory conditions .
Q & A
Q. What are the recommended methods for synthesizing 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride?
A common approach involves sulfonylation of the precursor aromatic amine. For example, substituted benzene sulfonyl chlorides are synthesized via chlorosulfonation of the parent aromatic compound followed by reaction with piperidine derivatives. Key steps include:
- Chlorosulfonation : Reacting the benzene derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Amide Coupling : Using coupling agents (e.g., carbodiimides) to attach the piperidine carboxamide moiety.
Purification typically involves column chromatography or recrystallization. Yields vary depending on substituent reactivity; electron-withdrawing groups on the aromatic ring enhance sulfonation efficiency .
Q. How is this compound characterized spectroscopically?
- IR Spectroscopy : The sulfonyl chloride group (SO₂Cl) shows a strong absorption band near 1204 cm⁻¹ (ν SO₂Cl). The amide C=O stretch appears around 1650–1700 cm⁻¹ .
- ¹H NMR : Aromatic protons resonate as doublets (δ 7.72–8.15 ppm), while piperidine protons appear as multiplet signals (δ 1.50–3.50 ppm). Integration ratios confirm substituent positions .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z consistent with the molecular formula (C₁₂H₁₃ClN₂O₃S) confirms purity .
Q. What are the stability considerations for handling this compound?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture, as sulfonyl chlorides hydrolyze to sulfonic acids .
- Decomposition : Degrades upon prolonged exposure to light or heat, forming HCl and sulfonic acid byproducts. Monitor via TLC or HPLC for purity .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
- Temperature Control : Maintain chlorosulfonation at 0–5°C to minimize side reactions (e.g., over-sulfonation).
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Solvent Selection : Non-polar solvents (e.g., dichloromethane) improve solubility of intermediates, while DMF enhances coupling efficiency .
Yield discrepancies (e.g., 15% vs. 98% in analogous syntheses ) highlight the need for substituent-specific optimization.
Q. What role does this compound play in protein modification studies?
The sulfonyl chloride group reacts selectively with nucleophilic residues (e.g., lysine ε-amino groups or cysteine thiols) in proteins, enabling:
Q. How can computational modeling aid in designing derivatives?
- Docking Studies : Predict binding affinity to target proteins (e.g., ADAM-17 metalloprotease) by simulating interactions between the sulfonamide group and catalytic zinc ions .
- DFT Calculations : Optimize reaction pathways (e.g., sulfonylation energy barriers) to guide synthetic routes .
Benchmark against experimental data (e.g., IC₅₀ values ) refines predictive accuracy.
Q. What are the challenges in analyzing trace impurities?
- HPLC-MS : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) to separate hydrolysis products (e.g., sulfonic acid).
- NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted piperidine) to confirm peak assignments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
